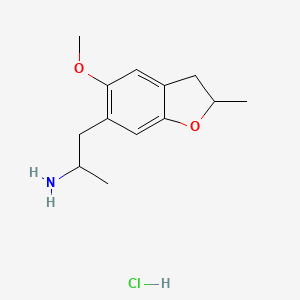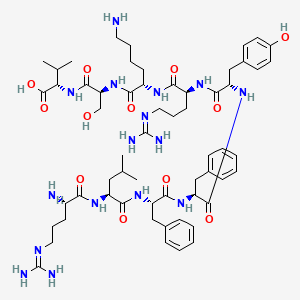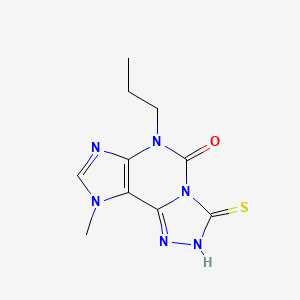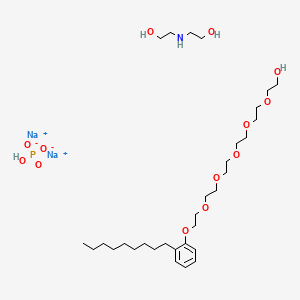![molecular formula C10H12O2.C4H13N3<br>C14H25N3O2 B12771612 N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane CAS No. 68411-70-1](/img/structure/B12771612.png)
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cresyl glycidyl ether diethylene triamine adduct is a chemical compound formed by the reaction of cresyl glycidyl ether with diethylene triamine. This compound is primarily used in the formulation of epoxy resins, which are widely utilized in coatings, adhesives, sealants, and composites. The adduct formation enhances the properties of the epoxy resins, making them more suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cresyl glycidyl ether diethylene triamine adduct involves the reaction of cresyl glycidyl ether with diethylene triamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired adduct. The process involves mixing the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), and maintaining the reaction temperature within a specific range to promote the formation of the adduct .
Industrial Production Methods
In industrial settings, the production of cresyl glycidyl ether diethylene triamine adduct is carried out in large-scale reactors. The reactants are fed into the reactor in precise proportions, and the reaction is monitored to ensure optimal conditions. The resulting adduct is then purified and processed to obtain the final product, which is used in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cresyl glycidyl ether diethylene triamine adduct undergoes several types of chemical reactions, including:
Addition Reactions: The adduct can participate in addition reactions with other compounds, leading to the formation of polymer networks.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving cresyl glycidyl ether diethylene triamine adduct include poly(ethylene glycol) diacrylate and poly(ethylene glycol) diglycidyl ether. These reactions are typically carried out in solvents like DMSO or ethanol, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving cresyl glycidyl ether diethylene triamine adduct include polymer networks and porous polymeric structures. These products have various applications in coatings, adhesives, and composite materials .
Applications De Recherche Scientifique
Cresyl glycidyl ether diethylene triamine adduct has numerous scientific research applications, including:
Chemistry: Used in the synthesis of advanced polymer networks and materials with enhanced mechanical properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of drug delivery systems and biomedical devices.
Industry: Widely used in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of cresyl glycidyl ether diethylene triamine adduct involves the formation of cross-linked polymer networks. The adduct reacts with other compounds to form strong covalent bonds, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these reactions include the functional groups present in the adduct and the reactants, which undergo addition and substitution reactions to form the final polymer networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Cresyl glycidyl ether: A liquid aromatic organic compound used to reduce the viscosity of epoxy resins.
Poly(ethylene glycol) diglycidyl ether: Used in the synthesis of polymer networks and has similar reactivity with amine groups.
Diethylene triamine: A common curing agent for epoxy resins, known for its efficiency in cold curing.
Uniqueness
Cresyl glycidyl ether diethylene triamine adduct is unique due to its ability to form highly cross-linked polymer networks with enhanced mechanical properties. This makes it particularly valuable in applications requiring high-performance materials, such as aerospace and electronics .
Propriétés
Numéro CAS |
68411-70-1 |
|---|---|
Formule moléculaire |
C10H12O2.C4H13N3 C14H25N3O2 |
Poids moléculaire |
267.37 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2 |
Clé InChI |
LQICHYJSSHLFIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


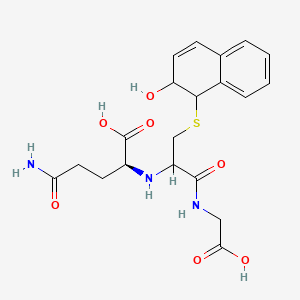
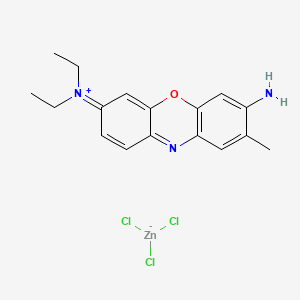
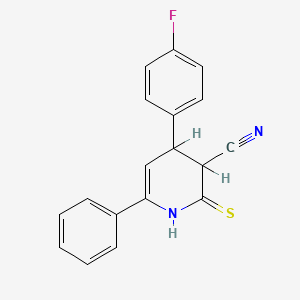

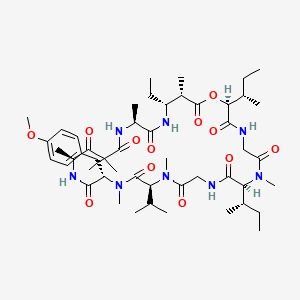

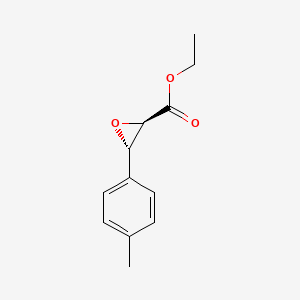
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

